molecular formula C12H18FN3O B1518125 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol CAS No. 1155522-89-6

2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1518125
CAS No.: 1155522-89-6
M. Wt: 239.29 g/mol
InChI Key: WEWVNCOLAFISFD-UHFFFAOYSA-N
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Description

IUPAC Name Breakdown

The systematic name 2-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol is derived as follows:

  • 2- : Indicates the position of the ethanol group on the piperazine nitrogen.
  • 4-(4-amino-2-fluorophenyl) : Specifies a para-substituted phenyl ring with amino (NH₂) and fluorine groups at positions 4 and 2, respectively.
  • 1-piperazinyl : Denotes a piperazine ring (six-membered diamine) attached via its first nitrogen atom.

Structural and Molecular Data

Property Value
Molecular Formula C₁₂H₁₈FN₃O
Molecular Weight 239.29 g/mol
CAS Registry Number 1155522-89-6
SMILES Notation C1CN(CCN1CCO)C2=C(C=C(C=C2)N)F
InChIKey WEWVNCOLAFISFD-UHFFFAOYSA-N

The compound’s structure (Figure 1) includes:

  • A piperazine ring with nitrogen atoms at positions 1 and 4.
  • A 2-fluorophenyl group substituted with an amino group at position 4.
  • An ethanol moiety attached to the piperazine nitrogen at position 1.

Figure 1: Structural diagram of this compound.

Historical Context in Piperazine Derivative Research

Evolution of Piperazine-Based Compounds

Piperazine derivatives have been studied since the early 20th century for their pharmacological versatility. Key milestones include:

  • 1950s–1970s : Piperazine gained prominence in antiparasitic drugs (e.g., diethylcarbamazine).
  • 1980s–2000s : Piperazine scaffolds were integrated into antipsychotics (e.g., ziprasidone) and antibiotics (e.g., ciprofloxacin).
  • 2010s–Present : Fluorinated piperazine derivatives emerged as tools for optimizing drug metabolism and target affinity.

Role of this compound

This compound exemplifies modern strategies in piperazine functionalization:

  • Synthetic Methods : Prepared via nucleophilic substitution of 4-(4-amino-2-fluorophenyl)piperazine with 2-chloroethanol or reductive amination.
  • Pharmacological Relevance : The fluorine atom enhances lipophilicity and metabolic stability, while the ethanol side chain improves solubility.
  • Research Applications : Investigated as an intermediate in antimicrobial and anticancer agent synthesis.

Position Within Fluorinated Aromatic Amine Chemical Taxonomy

Classification and Functional Features

This compound belongs to two overlapping categories:

  • Fluorinated Aromatic Amines :
    • Characterized by a fluorine atom directly attached to an aromatic ring.
    • Compared to non-fluorinated analogs (e.g., aniline), fluorine reduces basicity (pKₐ ~8.5 vs. 4.6 for aniline).
    • Enhances resistance to oxidative degradation.
  • Piperazine Derivatives :
    • Subclassified as N-alkylpiperazines due to the ethanol side chain.
    • The piperazine ring’s conformational flexibility allows interactions with biological targets (e.g., GPCRs, enzymes).

Comparative Analysis with Related Compounds

Compound Key Structural Differences Functional Impact
p-Fluoroaniline Lacks piperazine and ethanol groups Lower solubility and target specificity
1-(4-Fluorophenyl)piperazine No ethanol substitution Reduced hydrogen-bonding capacity
Ciprofloxacin Piperazine linked to quinolone core Broader antimicrobial activity

The ethanol group in this compound enables hydrogen bonding with biological targets, while the fluorine atom fine-tunes electronic properties for enhanced bioavailability.

Properties

IUPAC Name

2-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWVNCOLAFISFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases (HDACs), particularly HDAC3, exhibiting inhibitory activity. The interaction with HDACs suggests that this compound may influence gene expression by altering the acetylation status of histones and other proteins. Additionally, this compound may interact with other enzymes involved in cellular signaling pathways, further highlighting its biochemical relevance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDAC3 can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Furthermore, this compound may affect cellular metabolism by interacting with enzymes that regulate metabolic pathways, thereby altering the metabolic flux and levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with HDAC3 involves binding to the enzyme’s active site, leading to inhibition of its deacetylase activity. This inhibition results in increased acetylation of histones and other proteins, which can alter chromatin structure and gene expression. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods. Its degradation products and their potential effects on cellular function require further investigation. Long-term studies have indicated that this compound can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate gene expression and cellular metabolism without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including alterations in liver and kidney function, as well as adverse effects on the central nervous system. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the compound’s bioavailability, distribution, and excretion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it interacts with chromatin and modulates gene expression. Additionally, this compound may localize in other cellular compartments, such as the cytoplasm and mitochondria, where it can influence various biochemical processes. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its functional specificity.

Biological Activity

2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including synthesis methods, interaction studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a piperazine ring substituted with an amino group and a fluorinated phenyl moiety. Its molecular formula is C12H18FN3OC_{12}H_{18}FN_3O, with a molecular weight of approximately 239.3 g/mol . The presence of both an alcohol functional group and an amine contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating potential in reducing cell viability while maintaining lower toxicity towards healthy cells .
  • Central Nervous System Effects : In vitro studies suggest that the compound may interact with targets within the central nervous system, indicating possible applications in treating neurological disorders .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, which highlight its versatility for modification. Common synthetic pathways involve:

  • Piperazine Derivatives Formation : Utilizing piperazine as a core structure, modifications are made to introduce the amino and fluorinated phenyl groups.
  • Alcohol Functional Group Introduction : The incorporation of the hydroxyl group is essential for enhancing biological activity.

Interaction Studies

Interaction studies have focused on the binding affinities of this compound with various receptors. These studies are crucial for elucidating mechanisms of action and therapeutic efficacy. Notable interactions include:

  • Dopamine Receptors : The compound has shown potential binding affinity towards dopamine receptors, which could explain its effects on mood and cognition.
  • Serotonin Receptors : Similar interactions have been noted with serotonin receptors, suggesting implications in anxiety and depression treatment .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure/Functional GroupsUnique Features
2-[4-(4-Aminophenyl)-1-piperazinyl]-1-ethanolAmino group, piperazineLacks fluorine substitution
4-(2-Fluorophenyl)-piperazinePiperazine, fluorinated phenylNo alcohol functional group
1-(4-Fluorobenzyl)piperazinePiperazine, fluorinated benzeneDifferent substitution pattern
1-(3-Chlorobenzyl)piperazinePiperazine, chlorinated benzeneChlorine instead of fluorine

This table illustrates how the combination of both amino and hydroxyl groups along with the fluorinated phenyl moiety distinguishes this compound from others, potentially conferring unique pharmacological properties .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study evaluated the impact of this compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM while exhibiting reduced toxicity toward healthy MCF10A cells .
  • Neuropharmacological Effects : Another study investigated its effects on anxiety-like behaviors in animal models, revealing potential anxiolytic properties through modulation of serotonin pathways .

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Chlorine/Trifluoromethyl : The fluorine atom in the target compound offers a balance between electronic effects (electron-withdrawing) and steric bulk, contrasting with bulkier substituents like trifluoromethyl () or chlorophenyl (), which may hinder receptor binding .
  • Amino Group: The 4-amino group distinguishes the target compound from analogs like hydroxyzine (), which lack this moiety. This group may enhance solubility and enable interactions with acidic residues in biological targets .
  • Ethanol Terminal Group: Shared with compounds in and , this group improves water solubility compared to ketone or benzyl-terminated derivatives (e.g., ).

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol typically involves:

This approach mirrors the synthesis of analogous compounds where the piperazine ring is functionalized with aryl substituents and ethanol side chains.

Preparation of the Piperazinyl Ethanol Intermediate

A key intermediate is the compound this compound itself, which can be prepared by:

  • Step 1: Reacting 1-(4-amino-2-fluorophenyl)piperazine with 2-chloroethanol or 2-bromoethanol in the presence of a base (e.g., triethylamine or potassium carbonate) in an inert solvent such as toluene or xylene.
  • Step 2: Heating the reaction mixture under reflux for several hours (typically 6–12 hours) to ensure completion.
  • Step 3: Cooling, filtering, and concentrating the reaction mixture to isolate the crude product.
  • Step 4: Purification by distillation under reduced pressure or recrystallization to achieve high purity.

Example Reaction Conditions:

Parameter Typical Value
Solvent Dry toluene or xylene
Base Triethylamine or potassium carbonate
Temperature Reflux (~110–140 °C)
Reaction Time 6–12 hours
Molar Ratios Piperazine derivative : haloethanol = 1:1.1 to 1:2
Purification Vacuum distillation or recrystallization

This method is adapted from the synthesis of 2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethanol, which has been reported to give yields up to 90% under similar conditions.

Alkylation Using Alkali Metal Haloacetates

For further functionalization, such as forming ethoxyacetic acid derivatives, the piperazinyl ethanol can be reacted with alkali metal haloacetates (e.g., sodium chloroacetate) in the presence of an alkali metal alcoholate (e.g., potassium tert-butoxide). This step is relevant for derivatives related to cetirizine synthesis and can be adapted for fluorinated analogs.

Detailed Procedure:

  • Dissolve the piperazinyl ethanol in an inert, low-reactivity solvent like tert-butanol.
  • Add potassium tert-butoxide as a strong base to deprotonate the alcohol.
  • Heat the mixture to 60–100 °C under nitrogen atmosphere.
  • Add sodium chloroacetate in portions over several hours (e.g., every 30 minutes for 4 hours) to drive the reaction to completion.
  • After reaction, remove solvent by distillation and acidify the mixture to isolate the product.

Reaction Monitoring and Workup:

Step Description
Reaction Temperature 75–80 °C
Atmosphere Nitrogen
Addition Intervals Sodium chloroacetate and potassium tert-butoxide added alternately every 30 minutes
Reaction Duration Approximately 4 hours
Solvent Removal Distillation of tert-butanol/water azeotrope
pH Adjustment Acidify to pH ~5 with HCl
Extraction Organic solvents such as dichloromethane or toluene to isolate acid

This method provides improved yields (up to 44% or more for related compounds) compared to older processes.

Purification and Characterization

  • The crude product can be purified by extraction with organic solvents to remove unreacted starting materials.
  • Further purification may involve crystallization of the dihydrochloride salt for enhanced stability and handling.
  • Purity assessment is typically performed by high-performance liquid chromatography (HPLC).
  • Characterization includes melting point determination and elemental analysis to confirm composition.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Notes
N-arylation of piperazine 1-(4-Amino-2-fluorophenyl)piperazine + 2-chloroethanol, triethylamine, toluene, reflux 6–12 h ~90 (analogous) High yield with proper molar ratios and reflux
Alkylation with alkali metal haloacetate Piperazinyl ethanol + sodium chloroacetate + potassium tert-butoxide, tert-butanol, 75–80 °C, 4 h ~44 (analogous) Portion-wise addition improves yield
Purification Vacuum distillation, acidification, extraction Essential for removing impurities

Research Findings and Technical Notes

  • The use of potassium tert-butoxide and tert-butanol as base and solvent respectively is crucial for optimal reaction rates and yields.
  • Portion-wise addition of reagents prevents side reactions and ensures better control over the alkylation step.
  • Recovery and recycling of unreacted starting alcohol (piperazinyl ethanol) enhance overall process economy.
  • The process is adaptable to fluorinated and amino-substituted aromatic rings by using appropriate aryl halides in the initial N-arylation step.
  • The described methods are based on patented processes for related compounds, demonstrating scalability and reproducibility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. A two-step approach is often employed:

Nucleophilic substitution : React 1-(2-fluoro-4-nitrophenyl)piperazine with ethanol derivatives (e.g., ethylene oxide or 2-chloroethanol) under basic conditions (K₂CO₃/EtOH) to form the ethanol-piperazine intermediate.

Reductive amination : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .
Key Monitoring : Reaction progress is tracked via TLC (Rf = 0.3–0.5 in EtOAc/hexane), and intermediates are purified via silica gel chromatography.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to resolve piperazine ring protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.2 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~ 310.2 g/mol).
  • Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical).
    Note : X-ray crystallography (if crystalline) provides definitive stereochemical data, as demonstrated for analogous piperazine derivatives .

Q. What are the primary biological targets of this compound, and how are they identified?

  • Methodological Answer : The compound’s piperazine-ethanol scaffold suggests affinity for monoamine receptors. Standard assays include:

  • Radioligand Binding Assays : Screen against serotonin (5-HT₁A/2A), dopamine (D₂/D₃), and adrenergic (α₁/β₂) receptors at 10 nM–10 μM concentrations.
  • Functional Assays : cAMP accumulation or calcium flux assays to determine agonist/antagonist activity.
    Example : Analogous compounds show 5-HT₁A Ki values < 100 nM, with fluorophenyl groups enhancing selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance nucleophilicity in polar aprotic solvents.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Temperature Control : Maintain 60–80°C during substitution to balance kinetics and side reactions.
    Data-Driven Adjustment : DOE (Design of Experiments) models correlate pH, temperature, and stoichiometry with yield (e.g., 75% → 89% yield via central composite design) .

Q. How can contradictions in receptor binding data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Use uniform cell lines (e.g., CHO-K1 for GPCRs) and ligand concentrations.
  • Orthogonal Assays : Validate binding data with functional readouts (e.g., GTPγS binding for G-protein activation).
  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., 5-HT₁A Ki ranges: 20–150 nM) to identify outliers .

Q. What strategies enhance selectivity for specific receptor subtypes (e.g., 5-HT₁A over α₁-adrenergic)?

  • Methodological Answer :

  • Molecular Modeling : Docking studies (AutoDock Vina) guide substitutions; e.g., introducing bulky groups at the ethanol terminus reduces α₁ affinity by steric hindrance.
  • SAR Analysis : Methyl or methoxy groups on the fluorophenyl ring improve 5-HT₁A selectivity by 5–10 fold .
    Table : Selectivity Ratios of Derivatives
Substituent5-HT₁A Ki (nM)α₁ Ki (nM)Selectivity (α₁/5-HT₁A)
-H451202.7
-OCH₃3245014.1

Q. How can pharmacokinetic properties (e.g., blood-brain barrier penetration) be predicted or improved?

  • Methodological Answer :

  • In Silico Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (optimal 2–3) and PSA (<90 Ų for CNS penetration).
  • Prodrug Design : Esterify the ethanol group to enhance lipophilicity; hydrolyze in vivo to active form .

Q. What synergistic effects are observed when combining this compound with chemotherapeutics or antipsychotics?

  • Methodological Answer :

  • In Vitro Synergy : Test combinations with clozapine or doxorubicin via Chou-Talalay assay (Combination Index <1 indicates synergy).
  • Mechanistic Studies : RNA-seq to identify pathways co-regulated by the compound and co-administered drugs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol

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